molecular formula C16H23N3O4S3 B11409043 N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B11409043
M. Wt: 417.6 g/mol
InChI Key: NUBVDVLCDSXZHC-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, dimethylaminoethyl group, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the dimethylaminoethyl group and the sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, while the sulfonyl groups may enhance the compound’s binding affinity and specificity. The thiazole ring can also play a role in stabilizing the compound’s structure and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H23N3O4S3

Molecular Weight

417.6 g/mol

IUPAC Name

N-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C16H23N3O4S3/c1-5-25(20,21)16-18-15(14(24-16)17-10-11-19(3)4)26(22,23)13-8-6-12(2)7-9-13/h6-9,17H,5,10-11H2,1-4H3

InChI Key

NUBVDVLCDSXZHC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCN(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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